![molecular formula C25H20ClN5O3 B2574938 N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide CAS No. 1243064-47-2](/img/no-structure.png)
N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C25H20ClN5O3 and its molecular weight is 473.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
H1-Antihistaminic Activity
Research has demonstrated the synthesis and pharmacological investigation of triazoloquinazolinone derivatives, showcasing their significant H1-antihistaminic activity. These compounds were tested in vivo for their ability to protect against histamine-induced bronchospasm in animal models, with some derivatives showing comparable or superior activity to standard antihistamine drugs but with negligible sedation effects. For example, studies by Alagarsamy et al. (2005, 2006, 2007, 2008) and other researchers have synthesized various 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones and found them to be effective H1-antihistaminic agents with minimal sedative properties, suggesting their potential as a new class of antihistamines (Alagarsamy et al., 2005; Alagarsamy et al., 2006; Alagarsamy et al., 2007; Alagarsamy et al., 2008).
Positive Inotropic Evaluation
Another interesting application is the positive inotropic activity of related compounds, as investigated by Li et al. (2008) and Wu et al. (2012). These studies involved synthesizing derivatives of triazoloquinazolinone and evaluating their ability to increase the stroke volume in isolated rabbit-heart preparations. Some compounds showed favorable activity compared to Milrinone, a standard inotropic drug, indicating their potential use in treating heart conditions with reduced inotropic effects (Li et al., 2008; Wu et al., 2012).
Synthesis and Chemical Transformations
The chemical synthesis and transformation of triazoloquinazolinone derivatives also constitute a significant area of research. Studies have explored various synthetic routes and reactions to create novel derivatives with potential pharmacological applications. For example, Fathalla (2015) detailed the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, showcasing the versatility of triazoloquinazolinone derivatives in chemical synthesis (Fathalla, 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide involves the condensation of 4-chloroaniline with 2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetic acid in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "4-chloroaniline", "2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetic acid", "Coupling agent", "Acetic anhydride" ], "Reaction": [ "Step 1: 4-chloroaniline is reacted with 2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetic acid in the presence of a coupling agent to form the intermediate.", "Step 2: The intermediate is then treated with acetic anhydride to form the final product, N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide." ] } | |
CAS-Nummer |
1243064-47-2 |
Molekularformel |
C25H20ClN5O3 |
Molekulargewicht |
473.92 |
IUPAC-Name |
N-(4-chlorophenyl)-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide |
InChI |
InChI=1S/C25H20ClN5O3/c1-16-6-8-17(9-7-16)14-29-23(33)20-4-2-3-5-21(20)31-24(29)28-30(25(31)34)15-22(32)27-19-12-10-18(26)11-13-19/h2-13H,14-15H2,1H3,(H,27,32) |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2574855.png)
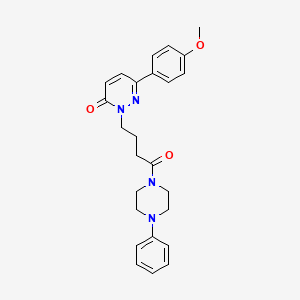
![N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2574858.png)
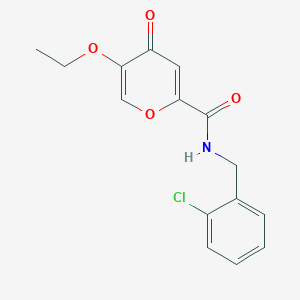
![N-(sec-butyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2574860.png)
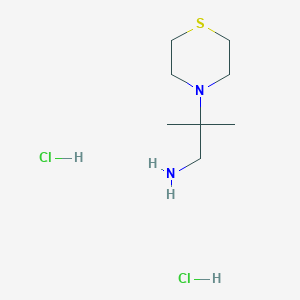
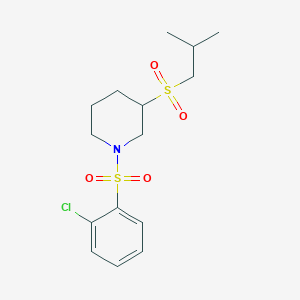

![7-isopentyl-6-(((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2574865.png)
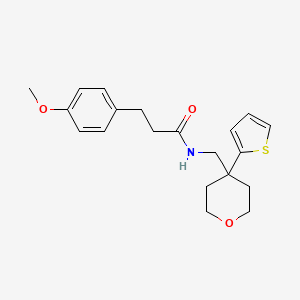

![N-(4-chloro-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2574870.png)
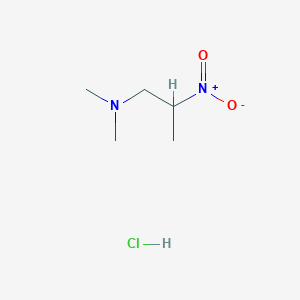
![N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2574873.png)